molecular formula C15H29N5 B14473090 N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine CAS No. 70611-21-1

N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine

Cat. No.: B14473090
CAS No.: 70611-21-1
M. Wt: 279.42 g/mol
InChI Key: JKUPHFWGXODDIG-UHFFFAOYSA-N
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Description

N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable amine derivatives with triazine precursors. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated triazine derivatives.

Scientific Research Applications

N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-N~2~,N~2~-bis(trimethylsilyl)-1,3-diphospha-2,4,5-triborabicyclo[1.1.1]pentane-2,4,5-triamine
  • 3,6-diiodo-9,9-dimethyl-N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)xanthe

Uniqueness

N~4~,N~4~,N~5~,N~5~-Tetra(propan-2-yl)-1,2,3-triazine-4,5-diamine stands out due to its specific structural features and the resulting chemical properties

Properties

CAS No.

70611-21-1

Molecular Formula

C15H29N5

Molecular Weight

279.42 g/mol

IUPAC Name

4-N,4-N,5-N,5-N-tetra(propan-2-yl)triazine-4,5-diamine

InChI

InChI=1S/C15H29N5/c1-10(2)19(11(3)4)14-9-16-18-17-15(14)20(12(5)6)13(7)8/h9-13H,1-8H3

InChI Key

JKUPHFWGXODDIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CN=NN=C1N(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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